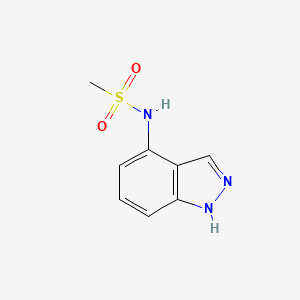

N-(1H-indazol-4-yl)methanesulfonamide

Description

BenchChem offers high-quality N-(1H-indazol-4-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-indazol-4-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indazol-4-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-4-2-3-7-6(8)5-9-10-7/h2-5,11H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMWAWBWBXRPRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326459 |

Source

|

| Record name | N-(1H-indazol-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817533 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

685109-08-4 |

Source

|

| Record name | N-(1H-indazol-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(1H-indazol-4-yl)methanesulfonamide: Synthesis, Characterization, and Scientific Context

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1H-indazol-4-yl)methanesulfonamide, a heterocyclic compound of interest in medicinal chemistry. The core of this document focuses on its molecular weight, proposed synthesis, and detailed analytical characterization. The indazole scaffold is a "privileged structure" in drug discovery, and its combination with a sulfonamide moiety suggests potential applications in the development of novel therapeutic agents.[1][2] This guide is designed to be a practical resource for researchers, offering a scientifically grounded, step-by-step protocol for its synthesis and purification, based on established chemical transformations.

Introduction: The Scientific Rationale

Indazole derivatives are a cornerstone in modern medicinal chemistry, with numerous compounds either approved for clinical use or in advanced stages of clinical trials.[1] The fused heterocyclic system of indazole allows for a three-dimensional arrangement of substituents that can effectively interact with a wide range of biological targets, including protein kinases.[3] The sulfonamide functional group is another critical pharmacophore, known for its ability to form key hydrogen bonds with biological macromolecules and for its role as a bioisostere for other functional groups.[1]

The combination of these two moieties in N-(1H-indazol-4-yl)methanesulfonamide presents a molecule with significant potential for biological activity. This guide provides a proposed pathway for its synthesis, which, to our knowledge, has not been explicitly detailed in the current literature. The presented methodology is based on well-established and reliable chemical reactions, ensuring a high probability of success in a laboratory setting.

Physicochemical and Structural Properties

The fundamental properties of N-(1H-indazol-4-yl)methanesulfonamide are summarized in the table below. The molecular weight has been calculated from its chemical formula, and other properties are estimated based on data from closely related indazole-sulfonamide analogs.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₉N₃O₂S | - |

| Molecular Weight | 211.24 g/mol | Calculated |

| Appearance | Expected to be a solid powder | Analogy to similar compounds[2] |

| Melting Point | Estimated >200 °C | Analogy to similar compounds[1] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) | General characteristic of sulfonamides |

| CAS Number | Not available | - |

Proposed Synthesis of N-(1H-indazol-4-yl)methanesulfonamide

The proposed synthesis is a two-step process commencing from the commercially available 4-nitro-1H-indazole. The first step involves the reduction of the nitro group to form the key intermediate, 4-amino-1H-indazole. The subsequent step is the N-sulfonylation of this amine with methanesulfonyl chloride.

Caption: Proposed two-step synthesis of N-(1H-indazol-4-yl)methanesulfonamide.

Detailed Experimental Protocols

Step 1: Synthesis of 4-amino-1H-indazole

This protocol is adapted from established methods for the reduction of nitroindazoles.[2]

-

Materials:

-

4-nitro-1H-indazole

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a round-bottom flask, add 4-nitro-1H-indazole (1.0 eq.).

-

Add a mixture of ethanol and water (e.g., 4:1 v/v).

-

To this suspension, add iron powder (5.0 eq.) and ammonium chloride (0.5 eq.).

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-amino-1H-indazole.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Step 2: Synthesis of N-(1H-indazol-4-yl)methanesulfonamide

This protocol is a standard procedure for the N-sulfonylation of an aromatic amine.

-

Materials:

-

4-amino-1H-indazole (from Step 1)

-

Methanesulfonyl chloride (MsCl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

-

Procedure:

-

Dissolve 4-amino-1H-indazole (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine or triethylamine (1.5-2.0 eq.) as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water or 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure N-(1H-indazol-4-yl)methanesulfonamide.

-

Analytical Characterization

The structural confirmation of the synthesized N-(1H-indazol-4-yl)methanesulfonamide would rely on a combination of spectroscopic methods.[1][4]

Caption: Analytical workflow for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a broad singlet for the N-H proton of the indazole ring at a downfield chemical shift (>10 ppm). The aromatic protons on the indazole ring will appear in the aromatic region (7.0-8.5 ppm). A singlet corresponding to the methyl group of the methanesulfonamide moiety will be observed in the upfield region (around 3.0 ppm). The N-H proton of the sulfonamide will also be present as a singlet.[4]

-

¹³C NMR: The spectrum will show signals for the aromatic carbons of the indazole ring and the carbon of the methyl group.[1]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The calculated exact mass for [M+H]⁺ is a key confirmation point.[1]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the N-H stretching of the indazole and sulfonamide groups (typically broad bands in the 3400-3100 cm⁻¹ region). Strong, characteristic peaks for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group will be observed around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[1][4]

-

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of N-(1H-indazol-4-yl)methanesulfonamide. The detailed protocols are grounded in established and reliable chemical principles, offering a high degree of confidence for their successful implementation. The structural and physicochemical data provided herein serve as a valuable reference for researchers. Given the proven importance of the indazole-sulfonamide scaffold in drug discovery, this molecule represents a valuable candidate for biological screening and further derivatization in the quest for novel therapeutic agents.

References

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. Available at: [Link]

-

Chicha, H., Rakib, E. M., Bouissane, L., Saadi, M., & El Ammari, L. (2013). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1702. Available at: [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

Wray, B. C., & Stambuli, J. P. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(4), 641–643. Available at: [Link]

-

Chicha, H., et al. (2013). N-(1-Allyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1830–o1831. Available at: [Link]

-

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. PubChem. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Available at: [Link]

- Method of synthesizing 1H-indazole compounds. (2011). Google Patents.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Available at: [Link]

- Methods for preparing indazole compounds. (2006). Google Patents.

-

Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

Sources

Unambiguous Structural Elucidation of N-(1H-indazol-4-yl)methanesulfonamide: A Comprehensive Analytical Framework

Executive Summary

The unambiguous structural characterization of heterocyclic pharmacophores is a foundational requirement in modern drug discovery. This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of N-(1H-indazol-4-yl)methanesulfonamide (CAS: 685109-08-4)[1]. By synthesizing Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, this guide moves beyond mere data reporting. It details the causality behind experimental choices—such as solvent selection to control tautomerism and the circumvention of scalar coupling blockades—equipping analytical scientists with a robust methodology for characterizing complex indazole derivatives.

Pharmacological Context & Structural Challenges

Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as core motifs in the development of kinase inhibitors and calcium-release activated calcium (CRAC) channel blockers[2][3]. The functionalization of the indazole core at the C-4 position with a methanesulfonamide moiety introduces a highly directional hydrogen bond donor/acceptor system.

However, the structural elucidation of this molecule presents three distinct analytical challenges:

-

Annular Tautomerism: The indazole core dynamically exchanges between the 1H- and 2H-tautomeric forms, which can lead to severe NMR line broadening[4][5].

-

Regiochemical Ambiguity: Differentiating a C-4 substitution from a C-5, C-6, or C-7 substitution requires precise mapping of the aromatic spin system.

-

The Sulfonyl Blockade: The −SO2− group acts as a scalar coupling barrier, preventing standard through-bond 2D NMR correlations from the methyl group to the indazole core.

Strategic Analytical Workflow

To overcome these challenges, a multi-modal analytical strategy is required. Orthogonal techniques are employed to cross-validate the primary scaffold, regiochemistry, and functional group integrity.

Fig 1. Multi-modal analytical workflow for the structural elucidation of indazole derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Causality and Tautomeric Control

The choice of solvent is the most critical variable in indazole NMR analysis. Non-polar solvents (e.g., CDCl3 ) permit extensive intermolecular hydrogen bonding between the indazole N-H and the sulfonamide oxygens, resulting in broad, uninterpretable signals.

Experimental Choice: Dimethyl sulfoxide-d6 ( DMSO−d6 ) is mandated. Causality: DMSO−d6 acts as a potent hydrogen bond acceptor, disrupting analyte aggregates and locking the exchangeable protons into sharp, observable resonances[5]. Furthermore, thermodynamic stabilization in DMSO−d6 overwhelmingly drives the equilibrium toward the 1H-indazole tautomer, simplifying spectral interpretation[4].

Regiochemical Assignment via 2D NMR Logic

The 1H NMR aromatic region reveals an AMX/ABX spin system consisting of a triplet (or apparent doublet of doublets) and two doublets, integrating to three protons. This confirms a tri-substituted benzene ring, restricting the substitution to either the C-4 or C-7 position.

To definitively prove C-4 substitution, we must navigate the sulfonyl blockade . The methyl protons ( δ ~3.05 ppm) of the methanesulfonamide group will not show Heteronuclear Multiple Bond Correlation (HMBC) signals across the −SO2− bridge to the aromatic ring. Therefore, the logical deduction relies entirely on the sulfonamide N-H proton ( δ ~9.85 ppm).

-

HMBC ( 2J , 3J ): The sulfonamide N-H correlates to C-4 ( 2J ), C-3a ( 3J ), and C-5 ( 3J ).

-

NOESY (Through-Space): Because the group is at C-4, the sulfonamide N-H is in close spatial proximity (peri-interaction) to the highly deshielded pyrazole proton, H-3 ( δ ~8.15 ppm). A strong NOESY cross-peak between the N-H and H-3 definitively locks the regiochemistry at C-4.

Fig 2. Key 2D NMR logical deduction map confirming C-4 regiochemistry.

Quantitative NMR Data Summary

| Position | 1H δ (ppm) | Multiplicity ( J in Hz) | 13C δ (ppm) | Key HMBC Correlations ( 1H→13C ) | Key NOESY Correlations |

| N1-H | 13.10 | br s | - | C-3, C-3a, C-7a | - |

| H-3 | 8.15 | s | 134.2 | C-3a, C-4, C-7a | NH (sulfonamide) |

| C-3a | - | - | 115.2 | - | - |

| C-4 | - | - | 138.5 | - | - |

| H-5 | 6.95 | d (7.8) | 110.4 | C-3a, C-4, C-7 | NH (sulfonamide), H-6 |

| H-6 | 7.28 | t (8.0) | 126.8 | C-4, C-7a | H-5, H-7 |

| H-7 | 7.35 | d (8.2) | 108.9 | C-3a, C-5 | H-6 |

| C-7a | - | - | 141.0 | - | - |

| NH (sulf) | 9.85 | br s | - | C-3a, C-4, C-5 | H-3, H-5 |

| CH3 (sulf) | 3.05 | s | 39.5 | - | - |

(Note: Chemical shifts are representative values based on standardized indazole and methanesulfonamide electronic environments in DMSO−d6 )[4][5].

Orthogonal Validation: HRMS & FT-IR

High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass for N-(1H-indazol-4-yl)methanesulfonamide ( C8H9N3O2S ) is 211.0415 Da. Using Electrospray Ionization in positive mode (ESI+), the protonated precursor ion [M+H]+ is observed at m/z 212.0493. Fragmentation Causality: Collision-Induced Dissociation (CID) yields a primary product ion at m/z 134.07. This corresponds to the 4-aminoindazole cation, generated via the neutral loss of sulfene ( CH2SO2 , 78 Da). This specific fragmentation pathway confirms the presence of the methanesulfonamide moiety rather than a ring-sulfonated isomer.

Vibrational Spectroscopy (FT-IR)

FT-IR provides rapid, orthogonal validation of the functional groups.

-

Sulfonamide: Strong, diagnostic asymmetric and symmetric S=O stretching bands are observed at ~1320 cm−1 and ~1150 cm−1 , respectively.

-

Indazole Core: A broad absorption band from 3150–3000 cm−1 confirms the presence of the pyrazole N-H stretch, validating the intact heterocyclic core[5].

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems, meaning internal checks are built into the methodology to prevent data artifacts.

Protocol A: Self-Validating NMR Acquisition

-

Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO−d6 (100% D, containing 0.03% v/v TMS as an internal standard).

-

Instrument Calibration (The Validation Step): Prior to analyzing the sample, run a standard 1H-indazole control tube. Perform automated tuning, matching, and 3D gradient shimming. Causality: This ensures that any line broadening observed in the sample's N-H signals is definitively attributed to chemical exchange (tautomerism) rather than poor magnetic field homogeneity (shimming errors).

-

1D Acquisition: Acquire 1H (16 scans, relaxation delay D1=2s ) and 13C (1024 scans, composite pulse decoupling) spectra at 298 K.

-

2D Acquisition: Acquire gradient-selected COSY, HSQC, HMBC, and NOESY. Causality: Gradient selection actively suppresses artifacts from incomplete phase cycling, providing the ultra-clean baseline required to observe weak long-range HMBC correlations from the N-H proton.

Protocol B: Stepped-Energy HRMS Workflow

-

Calibration: Infuse a low-concentration tuning mix (e.g., Agilent ESI-L) to achieve sub-2 ppm mass accuracy prior to sample introduction.

-

Injection: Introduce the sample (1 μg/mL ) via Flow Injection Analysis (FIA) using an isocratic flow of 50:50 MeOH: H2O with 0.1% Formic Acid to promote ionization.

-

Stepped Fragmentation (The Validation Step): Apply stepped collision energies (CE: 10, 20, 40 eV) within a single acquisition cycle. Causality: Low CE (10 eV) preserves the fragile [M+H]+ precursor ion for exact mass confirmation, while high CE (40 eV) forces the S-N bond cleavage, generating the diagnostic 4-aminoindazole fragment. Capturing both in a single run validates the structural connectivity from the periphery to the core without requiring multiple injections.

Conclusion

The structural elucidation of N-(1H-indazol-4-yl)methanesulfonamide requires a deliberate, logic-driven approach. By utilizing DMSO−d6 to control tautomerism, leveraging sulfonamide N-H HMBC/NOESY correlations to bypass the sulfonyl scalar blockade, and employing stepped-energy HRMS for orthogonal validation, researchers can achieve unambiguous characterization. This self-validating framework ensures high-fidelity data interpretation, supporting downstream applications in medicinal chemistry and drug development.

References

-

Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][6]

-

13C NMR of indazoles Source: ResearchGate / Magnetic Resonance in Chemistry URL:[Link][4]

-

Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

-

Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate Source: d-nb.info (German National Library) URL:[Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link][3]

Sources

- 1. N-(1H-INDAZOL-4-YL)METHANESULFONAMIDE | 685109-08-4 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

N-(1H-indazol-4-yl)methanesulfonamide: A Privileged Pharmacophore in Targeted Therapeutics

An In-Depth Technical Guide on Mechanistic Action and Target Validation

Executive Summary

In modern rational drug design, N-(1H-indazol-4-yl)methanesulfonamide (CAS 685109-08-4) is rarely deployed as a standalone therapeutic. Instead, it serves as a highly privileged, bifunctional pharmacophore. By embedding this precise substructure into larger molecular scaffolds, drug development professionals can engineer highly selective inhibitors targeting diverse biological pathways, including kinase cascades, epigenetic readers, and immune checkpoints.

This whitepaper dissects the mechanism of action (MoA) of the indazole-methanesulfonamide moiety at the sub-molecular level. We explore how its unique physicochemical properties dictate target engagement, summarize its role in leading clinical candidates, and outline the self-validating experimental workflows required to verify its efficacy in vitro and in vivo.

Structural Biology & Pharmacophore Mechanics

The success of the N-(1H-indazol-4-yl)methanesulfonamide building block lies in its bipartite structural mechanics, which simultaneously satisfy deep-pocket anchoring and solvent-channel interactions.

The 1H-Indazole Core: The Anchor

The 1H-indazole ring is a classic, rigid aromatic system that acts as an exceptional hydrogen-bond donor/acceptor pair.

-

In Kinases: It mimics the adenine ring of ATP. The nitrogen atoms of the indazole ring insert into the hydrophobic cleft of the kinase, forming bidentate hydrogen bonds with the backbone amides of the hinge region[1].

-

In Epigenetic Readers: For Bromodomain and Extra-Terminal motif (BET) proteins like BRD4, the indazole ring acts as an acetylated lysine mimic, forming a critical bidentate hydrogen bond with the highly conserved Asn140 residue in the BRD4-BD1 pocket[2].

The Methanesulfonamide Vector: The Selectivity Filter

While the indazole anchors the molecule, the methanesulfonamide group drives target selectivity and fine-tunes physicochemical properties.

-

Geometric Precision: The tetrahedral geometry of the sulfur atom projects the two oxygen atoms as precise hydrogen-bond acceptors, while the NH group acts as a donor.

-

Solvent & Loop Interactions: This vector typically projects outward into solvent-exposed channels or secondary specificity pockets (such as the ZA loop in BRD4)[2]. Furthermore, the sulfonamide moiety significantly influences the compound's solubility and lung retention profiles, a critical factor in the design of inhaled therapeutics like GSK2292767A[3].

Fig 1: Bipartite molecular interaction network of the indazole-methanesulfonamide pharmacophore.

Mechanism of Action in Primary Biological Targets

A. Phosphoinositide 3-Kinase Delta (PI3Kδ)

In the development of inhaled therapeutics for respiratory inflammation, the indazole-methanesulfonamide fragment was utilized to synthesize GSK2292767A , a novel PI3Kδ inhibitor.

-

MoA: The compound binds the ATP pocket of PI3Kδ, blocking the phosphorylation of phosphatidylinositol to phosphatidylinositol-trisphosphate (PIP3).

-

Pharmacodynamic Impact: The specific inclusion of the methanesulfonamide group resulted in a low-solubility profile designed to drive lung retention. Clinical studies demonstrated a 27% reduction in PIP3 levels in induced sputum 3 hours post-dose, confirming direct target engagement[3].

B. BET Bromodomain Proteins (BRD4)

In oncology, particularly for endocrine-resistant ER+ breast cancer, the fragment has been optimized into pyrrolopyridone BET inhibitors (e.g., Compound 50a).

-

MoA: The indazole core competitively displaces acetylated histones from the BRD4-BD1 pocket. The methanesulfonamide group specifically interacts with the ZA loop, locking the inhibitor in place.

-

Biological Consequence: This displacement downregulates oncogenes (such as MYC) and upregulates tumor suppressors and proapoptotic genes, effectively overcoming acquired resistance to fulvestrant and palbociclib[2].

C. PKMYT1 Kinase Inhibition

The fragment is also central to the discovery of RP-6306 , a first-in-class, orally bioavailable inhibitor of PKMYT1 (a regulator of CDK1 phosphorylation).

-

MoA: The indazole derivative binds the kinase domain, preventing the phosphorylation of CDK1 at Thr14. This synthetic lethal approach specifically targets CCNE1-amplified tumor cells, driving them into premature mitosis and subsequent cell death[1].

D. PD-1/PD-L1 Pathway Modulation

Recent structural optimizations of 4-arylindolines have shown that replacing standard acetamide fragments with a methanesulfonamide moiety (e.g., Compound A23) alongside an indazole ring significantly enhances the disruption of the PD-1/PD-L1 protein-protein interaction. This MoA successfully restores T-cell function suppressed by PD-1 activation[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the target engagement of indazole-methanesulfonamide derivatives must be verified using self-validating assay systems. Below are the definitive protocols for quantifying these interactions.

Protocol 1: TR-FRET Assay for BRD4-BD1 Target Engagement

Objective: Validate the acetyl-lysine mimicry and binding affinity of the indazole core in a cell-free system. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on the proximity of a donor and acceptor. By using a known fluorescent probe that binds the Asn140 pocket, the introduction of our pharmacophore will displace the probe, causing a quantifiable drop in the FRET signal.

-

Reagent Assembly: Prepare a master mix containing His-tagged BRD4-BD1 protein, a Europium-labeled anti-His antibody (Donor), and an AlexaFluor-labeled acetyl-lysine probe (Acceptor).

-

Compound Dispensing: Plate the indazole-methanesulfonamide derivative in a 10-point dose-response curve (typically 10 µM to 0.5 nM) into a 384-well microplate.

-

Incubation: Add the reagent master mix to the compounds. Incubate in the dark at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium[2].

-

Signal Quantification: Excite the plate at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (AlexaFluor).

-

Self-Validation Check: Calculate the 665/615 ratio. Include JQ-1 as a positive control. The assay is only considered valid if the Z'-factor is > 0.5, ensuring the signal drop is due to true competitive displacement rather than assay noise.

Protocol 2: NanoBRET Cellular Target Engagement (e.g., PKMYT1)

Objective: Confirm that the methanesulfonamide vector permits cell permeability and that the compound engages the target in a live intracellular environment. Causality: While biochemical assays prove binding, they ignore cellular membranes. NanoBRET utilizes a target fused to NanoLuc luciferase. A cell-permeable fluorescent tracer binds the target, creating a baseline BRET signal. If the test compound penetrates the cell and binds the target, it physically expels the tracer, breaking the energy transfer[1].

-

Transfection: Transiently transfect HEK293T cells with a plasmid encoding the PKMYT1-NanoLuc fusion protein.

-

Cell Plating: Seed the transfected cells into 384-well white tissue culture plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C.

-

Tracer & Compound Addition: Add the optimized cell-permeable fluorescent tracer (e.g., Tracer 178) at its Kd concentration. Immediately add the indazole-methanesulfonamide test compound across a concentration gradient.

-

BRET Measurement: After a 2-hour incubation, add the Nano-Glo substrate. Measure luminescence (donor, 460 nm) and fluorescence (acceptor, 618 nm).

-

Self-Validation Check: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms intracellular target engagement. Cell viability must be simultaneously measured to ensure the signal drop is not an artifact of compound toxicity.

Fig 2: Self-validating target engagement workflow utilizing competitive displacement mechanics.

Quantitative Data Summary

The table below summarizes the quantitative efficacy of various compounds utilizing the N-(1H-indazol-4-yl)methanesulfonamide pharmacophore (or its direct derivatives) across different biological targets.

| Compound / Derivative | Primary Target | Potency / Affinity | Key Biological Effect | Source |

| Compound 50a | BRD4-BD1 (BET) | High Affinity (TR-FRET) | Reverses fulvestrant resistance in MCF-7:CFR cells | |

| GSK2292767A | PI3Kδ | High (In vivo PD) | 27% reduction in PIP3 at 3 hours post-dose | |

| RP-6306 Analog | PKMYT1 | IC50 ~ 0.010 μM (NanoBRET) | Inhibits CCNE1-amplified tumor cell growth | |

| Compound A23 | PD-1/PD-L1 | IC50 = 23.4 nM | Restores suppressed T-cell function |

References

-

3 - PubMed / NIH.gov

-

5 - PMC / NIH.gov

-

1 - Journal of Medicinal Chemistry / ACS Publications

-

4 - ACS Publications

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translation of Inhaled Drug Optimization Strategies into Clinical Pharmacokinetics and Pharmacodynamics Using GSK2292767A, a Novel Inhaled Phosphoinositide 3-Kinase δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]

N-(1H-indazol-4-yl)methanesulfonamide: Pharmacophore Rationale and Potential Therapeutic Targets

Executive Summary

The rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). The N-(1H-indazol-4-yl)methanesulfonamide moiety has emerged as a highly versatile and potent pharmacophore in modern medicinal chemistry. By combining the robust hinge-binding capability of the indazole core with the tunable, vector-directed hydrogen bonding of the methanesulfonamide group, this scaffold serves as a foundational building block for targeting the Phosphoinositide 3-kinase (PI3K) family and the mechanistic Target of Rapamycin (mTOR) [1].

This technical whitepaper provides an in-depth analysis of the structural causality behind this scaffold's efficacy, its primary therapeutic targets, and the self-validating experimental protocols required to evaluate target engagement in drug development workflows.

Structural Rationale and Target Engagement (E-E-A-T)

The Indazole Core: Hinge Binding

In the highly conserved ATP-binding cleft of kinases, the adenine ring of ATP forms critical hydrogen bonds with the peptide backbone of the kinase "hinge" region. The 1H-indazole core is a bioisostere of the purine ring. The N1 and N2 nitrogen atoms of the indazole act as a hydrogen bond donor-acceptor pair, forming tight interactions with the backbone amide and carbonyl groups of specific hinge residues (e.g., Val851 in PI3Kδ or Val882 in PI3Kα)[2].

The Methanesulfonamide Group: Affinity Pocket Projection

While the indazole anchors the molecule, true kinase selectivity is achieved by exploiting non-conserved regions adjacent to the ATP pocket. The placement of the methanesulfonamide group at the 4-position of the indazole ring is highly strategic.

-

Propeller Conformation: The steric bulk of the sulfonamide forces the molecule into a "propeller-shaped" conformation. This ligand-induced fit causes a conformational shift in the kinase backbone (specifically displacing a conserved methionine residue), opening up a unique "affinity pocket"[1].

-

Isoform Selectivity: The oxygen atoms of the methanesulfonamide group act as potent hydrogen bond acceptors, reaching deep into the affinity pocket to interact with residues like Asp911 and Lys779 in PI3Kδ. Because these specific pocket geometries differ slightly across PI3K isoforms, this vector allows chemists to tune the molecule for extreme selectivity (e.g., >600-fold selectivity for PI3Kδ over PI3Kα)[3].

Primary Therapeutic Targets

The N-(1H-indazol-4-yl)methanesulfonamide scaffold is predominantly utilized to target the PI3K/AKT/mTOR signaling axis, which is frequently dysregulated in human cancers and inflammatory diseases[4].

Target 1: PI3Kδ (Phosphoinositide 3-kinase delta)

PI3Kδ is primarily expressed in leukocytes and plays a critical role in B-cell receptor signaling and respiratory inflammation. Indazole sulfonamide derivatives, such as the clinical candidate GSK2292767A, have been heavily optimized as inhaled PI3Kδ inhibitors for the treatment of asthma and chronic obstructive pulmonary disease (COPD)[5]. The low solubility of the methanesulfonamide derivatives is often leveraged intentionally to drive lung retention while minimizing systemic toxicity[6].

Target 2: PI3Kα and Dual mTOR Inhibition

In solid tumors (e.g., breast and ovarian cancers), activating mutations in the PIK3CA gene (encoding PI3Kα) are ubiquitous. Because the ATP-binding pocket of mTOR shares high sequence homology with PI3K, indazole sulfonamides can be engineered as dual PI3K/mTOR inhibitors. This dual targeting is highly desirable to suppress oncogenic feedback loops, where isolated mTORC1 inhibition (e.g., by rapamycin) paradoxically hyperactivates AKT via mTORC2[4].

Quantitative Target Comparison

| Target Kinase | Primary Pathology | Typical IC50 Range | Structural Selectivity Driver |

| PI3Kδ | Leukemias, Asthma, COPD | 0.5 - 15 nM | Affinity pocket occupation via sulfonamide extension |

| PI3Kα | Solid Tumors (Breast, Ovarian) | 10 - 850 nM | Hinge binding via indazole N1/N2 |

| mTOR (C1/C2) | Oncogenic resistance bypass | 45 - 1200 nM | Dual targeting via ATP-cleft homology |

| PI3Kγ | Tumor microenvironment evasion | 50 - 2000 nM | Alkyl-induced pocket projection |

Pathway Visualization

PI3K/AKT/mTOR signaling pathway highlighting the intervention point of indazole sulfonamides.

Experimental Workflows & Validation Protocols

To rigorously validate N-(1H-indazol-4-yl)methanesulfonamide derivatives, researchers must utilize a self-validating cascade of biochemical and cellular assays. The following protocols ensure that observed phenotypic changes are causally linked to on-target kinase inhibition.

Step-by-step experimental workflow for validating N-(1H-indazol-4-yl)methanesulfonamide targets.

Protocol 1: Biochemical Target Validation (HTRF Kinase Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) is utilized to measure the direct inhibition of PI3K lipid kinase activity.

-

Enzyme Preparation: Dilute recombinant human PI3K isoforms (α, β, γ, δ) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). Causality: Using isolated recombinant proteins ensures that the calculated IC50 reflects direct target engagement without interference from cellular feedback loops.

-

Compound Incubation: Dispense 3-fold serial dilutions of the indazole sulfonamide into a 384-well plate. Add the PI3K enzyme and incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the indazole core to competitively displace endogenous ATP at the hinge region before the reaction begins.

-

Reaction Initiation: Add a substrate mixture containing 10 µM PIP2 and 10 µM ATP. Incubate for 30 minutes. Causality: Initiates the enzymatic conversion of PIP2 to PIP3.

-

Detection: Add the HTRF detection mixture (Europium-labeled anti-PIP3 antibody and a biotinylated PIP3 tracer). Causality: The enzymatically generated PIP3 competes with the tracer for the antibody. A decrease in the FRET signal directly correlates with active kinase function; thus, an increase in FRET indicates successful kinase inhibition.

Protocol 2: Cellular Target Engagement (p-AKT Western Blot)

To confirm that the compound penetrates the cell membrane and inhibits the pathway in a physiological environment, AKT phosphorylation is measured.

-

Cell Culture & Starvation: Seed THP-1 cells (for PI3Kδ) or KPL4 cells (for PI3Kα) in 6-well plates. Serum-starve the cells for 16 hours. Causality: Serum starvation silences basal Receptor Tyrosine Kinase (RTK) signaling, creating a clean biochemical background to observe specific, acute pathway activation.

-

Compound Treatment: Treat cells with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 1 hour. Causality: Provides sufficient time for the compound to permeate the lipid bilayer and bind the intracellular PI3K/mTOR kinase domains.

-

Stimulation: Stimulate the cells with 50 ng/mL IGF-1 or PDGF for 10 minutes. Causality: Acutely activates the PI3K/AKT pathway, driving PIP3 production.

-

Lysis & Immunoblotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and probe with antibodies against p-AKT (Ser473), p-AKT (Thr308), and total AKT. Causality: Thr308 is phosphorylated by PDK1 (downstream of PI3K), while Ser473 is phosphorylated by mTORC2. Monitoring both sites confirms whether the compound acts as a selective PI3K inhibitor or a dual PI3K/mTOR inhibitor.

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Virtual docking screening and quantitative structure-activity relationship studies to explore AKT and PI3K inhibitors acting on mTOR in cancers by theoretical biology and medical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Translation of Inhaled Drug Optimization Strategies into Clinical Pharmacokinetics and Pharmacodynamics Using GSK2292767A, a Novel Inhaled Phosphoinositide 3-Kinase δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(1H-indazol-4-yl)methanesulfonamide: A Privileged Pharmacophore in Targeted Kinase Inhibitor Design

Executive Summary

In the landscape of rational drug design, the discovery of highly selective, ATP-competitive kinase inhibitors relies heavily on the identification of privileged scaffolds. The chemical fragment N-(1H-indazol-4-yl)methanesulfonamide (CAS: 685109-08-4) has emerged as a cornerstone building block in this domain. By combining the adenine-mimicking properties of the 1H-indazole core with the versatile hydrogen-bonding vectors of a methanesulfonamide group, this pharmacophore has driven the development of several clinical-stage therapeutics.

This whitepaper provides an in-depth technical analysis of the structural biology, biochemical profiling, and self-validating experimental workflows required to evaluate kinase inhibitors derived from this scaffold, with a primary focus on the Phosphoinositide 3-kinase (PI3K) family and Mitogen-Activated Protein Kinases (MAPK).

Structural Biology & Causality in Rational Design

To understand why N-(1H-indazol-4-yl)methanesulfonamide is so effective, we must analyze the causality behind its interactions within the kinase ATP-binding pocket.

The Indazole Core: Hinge Region Anchoring

The 1H-indazole ring is a classical bioisostere of the adenine ring of ATP. When an inhibitor containing this core enters the ATP-binding site, the N1-H and N2 atoms of the indazole form a highly stable bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Val851 in PI3Kδ or Val882 in PI3Kα). This interaction is the fundamental anchor for competitive inhibition.

The C4-Methanesulfonamide Vector: Driving Potency and Selectivity

While the indazole provides the anchor, the methanesulfonamide group at the C4 position dictates selectivity.

-

Causality of Positioning: The C4 position of the indazole ring physically directs substituents toward the inner affinity pocket (or specificity pocket) of the kinase, a region that is highly variable among different kinase families.

-

Amphoteric Hydrogen Bonding: The methanesulfonamide moiety (-NHSO₂CH₃) acts as both a hydrogen bond donor and acceptor. The sulfonyl oxygen atoms can engage conserved catalytic residues (such as Lys779 in PI3Kδ), while the steric bulk of the methyl group prevents binding to off-target kinases that lack an accommodating specificity pocket. This structural rationale is precisely why derivatives of this scaffold, such as GSK2292767A and Nemiralisib, achieve profound isoform selectivity for PI3Kδ over PI3Kα.

Fig 1: PI3K/AKT signaling pathway inhibition by indazole-methanesulfonamide derivatives.

Quantitative Data: Biochemical Profiling

The integration of the methanesulfonamide-indazole motif has yielded compounds with sub-nanomolar potencies. The table below summarizes the biochemical profile of representative inhibitors utilizing this structural logic.

| Compound / Scaffold | Primary Target | IC₅₀ (nM) | Clinical Status | Key Structural Feature |

| Fragment Scaffold | PI3Kα | >10,000 | N/A | Weak baseline hinge binder |

| GDC-0941 (Pictilisib) | PI3Kα / PI3Kδ | 3.0 / 3.0 | Phase II | Indazole core + sulfonamide |

| Nemiralisib (GSK2269557) | PI3Kδ | 24.0 | Phase II | Indazole core |

| GSK2292767A | PI3Kδ | 14.0 | Phase I | Indazole-pyridine-methanesulfonamide |

| Compound 9x | PI3Kδ | 8.2 | Preclinical | Propeller-shaped indazole |

Data synthesized from, , and.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that biochemical potency must be rigorously validated through orthogonal, interference-free assays. Heterocyclic sulfonamides often exhibit intrinsic fluorescence, which can confound standard assay readouts. The following self-validating workflow is designed to eliminate false positives.

Fig 2: Self-validating high-throughput screening workflow for kinase inhibitor evaluation.

Protocol 1: Biochemical Target Engagement via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because its delayed reading window (typically 50–100 µs after excitation) completely eliminates the auto-fluorescent background noise common to sulfonamide derivatives. Self-Validating Mechanism: The assay mandates a plate-by-plate Z'-factor calculation. A Z'-factor ≥ 0.6 validates the dynamic range. Wortmannin (a pan-PI3K irreversible inhibitor) is used as a positive control to define 100% inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Perform an 11-point 3-fold serial dilution of the indazole-methanesulfonamide derivative in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1%.

-

Kinase Reaction: Add recombinant PI3K enzyme and PIP2 substrate. Initiate the reaction by adding ATP at its predetermined Km value. Incubate for 60 minutes at room temperature (22°C).

-

Detection: Stop the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-PIP3 antibody and ULight-streptavidin).

-

Readout: Measure the emission ratio (665 nm / 615 nm) using a TR-FRET compatible microplate reader.

Protocol 2: Cellular Pathway Suppression via p-AKT (S473) AlphaLISA

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential membrane permeability issues associated with polar sulfonamides. AlphaLISA is chosen over traditional Western Blotting because it is a wash-free, high-throughput assay that prevents the loss of transient phosphorylation states during sample processing. Self-Validating Mechanism: Total AKT must be measured in parallel with p-AKT (S473). If both signals decrease proportionally, the compound is causing cytotoxicity or target degradation, not specific kinase inhibition. True kinase inhibition will show a selective drop in p-AKT only.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cancer cells (e.g., MCF-7 or HT-29) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

-

Treatment: Treat cells with the test compounds for exactly 2 hours (the optimized window for peak PI3K signaling inhibition).

-

Lysis: Remove media and add AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

-

Assay: Add Acceptor beads conjugated to an anti-AKT total antibody and Donor beads conjugated to an anti-p-AKT (S473) specific antibody.

-

Readout: Incubate in the dark for 2 hours. Read the Alpha signal (615 nm) upon excitation at 680 nm.

Translational Perspectives

The N-(1H-indazol-4-yl)methanesulfonamide pharmacophore is highly malleable. Recent advancements have leveraged this scaffold to design low-solubility inhaled inhibitors (such as GSK2292767A) to maximize lung retention for the treatment of asthma and COPD, minimizing systemic toxicity . Conversely, highly soluble oral derivatives are being optimized for solid tumors, such as hepatocellular carcinoma (HCC) and HER2-positive breast cancers, where robust systemic exposure is required to suppress the MAPK and PI3K/AKT pathways .

References

-

Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer." Journal of Medicinal Chemistry. URL:[Link]

-

Hooper, M. I., et al. (2019). "Translation of Inhaled Drug Optimization Strategies into Clinical Pharmacokinetics and Pharmacodynamics Using GSK2292767A, a Novel Inhaled Phosphoinositide 3-Kinase δ Inhibitor." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

-

Norman, P. (2012). "Evaluation of WO2012032067 and WO2012055846: two selective PI3Kd inhibitors, which is GSK-2269557?" Expert Opinion on Therapeutic Patents. URL:[Link]

-

Saghdani, N., et al. (2024). "Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment." Molbank (MDPI). URL:[Link]

-

Chen, Y., et al. (2022). "Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma." Journal of Medicinal Chemistry. URL:[Link]

N-(1H-Indazol-4-yl)methanesulfonamide: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation

This guide provides a comprehensive technical overview of the discovery and development of N-(1H-indazol-4-yl)methanesulfonamide, a novel heterocyclic compound with significant potential in therapeutic applications. The narrative is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the rationale behind its synthesis, its biological evaluation, and its potential mechanism of action.

Introduction: The Therapeutic Promise of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[1] The therapeutic versatility of this scaffold has led to the development of numerous indazole-based drugs that are either in clinical trials or have received regulatory approval.[1]

The incorporation of a sulfonamide moiety into pharmacologically active scaffolds is a well-established strategy to enhance their therapeutic potential.[1] Sulfonamides are known to improve pharmacokinetic properties and can act as key interacting groups with biological targets. The combination of the indazole core with a sulfonamide group has given rise to a new class of compounds with diverse biological activities. This guide focuses on a specific member of this class, N-(1H-indazol-4-yl)methanesulfonamide, and outlines a plausible pathway for its discovery and preclinical evaluation.

Proposed Synthesis and Characterization

The synthesis of N-(1H-indazol-4-yl)methanesulfonamide is a multi-step process that begins with the construction of the key intermediate, 4-amino-1H-indazole.

Synthesis of 4-Amino-1H-indazole

The synthesis of the indazole ring can be achieved through various methods, including the reaction of aromatic carbonyl compounds with a nitrogen source to form oximes, which are then cyclized to form indazoles.[3] A practical, metal-free approach involves the selective activation of the oxime of an o-aminobenzaldehyde or o-aminoketone, followed by intramolecular cyclization.

A plausible route to 4-amino-1H-indazole commences with 3-methyl-2-nitroaniline. Nitration of this starting material, followed by oxidation of the methyl group to a carboxylic acid and subsequent cyclization, would yield 4-nitro-1H-indazole. The nitro group can then be reduced to the corresponding amine, 4-amino-1H-indazole, using standard reduction methods, such as catalytic hydrogenation or reduction with tin(II) chloride.

Synthesis of N-(1H-indazol-4-yl)methanesulfonamide

The final step in the synthesis is the sulfonylation of 4-amino-1H-indazole with methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of N-(1H-indazol-4-yl)methanesulfonamide

-

Dissolution: Dissolve 4-amino-1H-indazole (1.0 eq) in anhydrous pyridine (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-(1H-indazol-4-yl)methanesulfonamide.

Characterization

The structure of the synthesized N-(1H-indazol-4-yl)methanesulfonamide would be confirmed using a suite of spectroscopic techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.

-

IR (Infrared Spectroscopy): To detect the presence of key functional groups, such as N-H and S=O stretching vibrations.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the molecular weight and elemental composition.

Hypothetical Biological Evaluation and Mechanism of Action

The structural similarity of N-(1H-indazol-4-yl)methanesulfonamide to known kinase inhibitors suggests that its biological activity is likely mediated through the inhibition of one or more protein kinases. For instance, the compound GDC-0941, which incorporates an indazol-4-yl moiety, is a potent inhibitor of class I PI3 kinase.[4] Furthermore, other indazole-based sulfonamides have been identified as potent inhibitors of kinases such as PLK4 and MAPK1.[1][5]

Proposed Target: Protein Kinases

Based on the existing literature, a plausible hypothesis is that N-(1H-indazol-4-yl)methanesulfonamide functions as a kinase inhibitor. The indazole ring can form key hydrogen bond interactions with the hinge region of the kinase domain, while the methanesulfonamide group may interact with solvent-exposed regions or form additional hydrogen bonds, contributing to the overall binding affinity and selectivity.

Caption: Hypothetical binding mode of N-(1H-indazol-4-yl)methanesulfonamide in a kinase active site.

In Vitro Biological Evaluation

To test this hypothesis, a series of in vitro assays would be conducted.

3.2.1. Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of N-(1H-indazol-4-yl)methanesulfonamide against a panel of protein kinases.

-

Methodology: A radiometric or fluorescence-based kinase assay would be employed. The compound would be tested at various concentrations against a panel of kinases to determine its IC₅₀ (half-maximal inhibitory concentration) value for each.

3.2.2. Antiproliferative Assay (Cell Viability)

-

Objective: To assess the effect of the compound on the proliferation of cancer cell lines.

-

Methodology: A panel of cancer cell lines would be treated with increasing concentrations of the compound. Cell viability would be measured using a standard method such as the MTT or CellTiter-Glo assay.

Experimental Protocol: Antiproliferative Assay

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serially diluted concentrations of N-(1H-indazol-4-yl)methanesulfonamide for 72 hours.

-

Viability Assessment: After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value from the dose-response curve.

In Vivo Evaluation

Promising results from in vitro studies would warrant further investigation in in vivo models.

3.3.1. Pharmacokinetic Studies

-

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology: The compound would be administered to laboratory animals (e.g., mice or rats) via oral or intravenous routes. Blood samples would be collected at various time points and analyzed by LC-MS/MS to determine the pharmacokinetic parameters.

3.3.2. Xenograft Tumor Models

-

Objective: To assess the anti-tumor efficacy of the compound in a living organism.

-

Methodology: Human cancer cells would be implanted into immunocompromised mice. Once tumors are established, the mice would be treated with the compound, and tumor growth would be monitored over time.

Data Summary and Conclusion

The discovery and development of N-(1H-indazol-4-yl)methanesulfonamide represents a promising avenue for the identification of novel therapeutic agents. The proposed synthetic route is efficient and relies on established chemical transformations. The hypothesized mechanism of action as a kinase inhibitor is supported by the known activities of structurally related compounds.

| Parameter | Hypothetical Value | Significance |

| Kinase IC₅₀ (Target Kinase) | < 100 nM | Potent inhibition of the primary biological target. |

| Cellular IC₅₀ (Cancer Cell Line) | < 1 µM | Effective antiproliferative activity in a cellular context. |

| Oral Bioavailability | > 30% | Suitable for oral administration. |

| Tumor Growth Inhibition | > 50% | Significant anti-tumor efficacy in vivo. |

Table 1: Hypothetical Target Product Profile for N-(1H-indazol-4-yl)methanesulfonamide.

Caption: A streamlined workflow for the discovery and preclinical development of N-(1H-indazol-4-yl)methanesulfonamide.

References

- Rossa, et al. (2011). Method of synthesizing 1H-indazole compounds.

-

Nchinda, A. T., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116069. [Link]

-

Baranczak, A., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(4), 585-587. [Link]

-

Chicha, H., et al. (2013). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1697. [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

Rovner, S. L. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 27(4), 724-731. [Link]

-

Chen, C-Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(13), 3348-3351. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3185. [Link]

Sources

- 1. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 4. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-(1H-indazol-4-yl)methanesulfonamide literature review

An In-Depth Technical Guide to N-(1H-indazol-4-yl)methanesulfonamide: A Core Scaffold for Kinase Inhibitors

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The indazole ring system, a bicyclic heterocycle featuring a fused benzene and pyrazole ring, has earned the designation of a "privileged scaffold" for its remarkable versatility and potent biological activities.[1][2] While rare in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological effects, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3] This efficacy is largely due to the indazole nucleus's unique ability to act as a bioisostere for structures like indole, while offering distinct hydrogen bonding capabilities and improved metabolic stability.[1][2]

A key breakthrough for indazole-based therapeutics was the discovery of their exceptional ability to function as a "hinge-binding" motif for protein kinases.[1] This has led to the development of numerous approved kinase inhibitors, including Axitinib and Pazopanib, which are cornerstones in oncology.[1][3]

This guide provides a comprehensive technical overview of a specific and highly significant derivative: N-(1H-indazol-4-yl)methanesulfonamide . We will explore its synthesis, mechanism of action, and its critical role as a foundational structure for potent and selective kinase inhibitors, most notably as a core fragment of the highly influential PI3K inhibitor, GDC-0941.[4] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful pharmacophore in their discovery programs.

Section 1: Synthesis and Chemical Characterization

The construction of N-(1H-indazol-4-yl)methanesulfonamide is a straightforward and robust process, typically achieved through a two-step sequence starting from a commercially available nitroindazole precursor. The causality behind this approach lies in the well-established reactivity of aromatic nitro groups and the subsequent nucleophilicity of the resulting amine.

Synthetic Workflow

The primary route involves the reduction of a nitro group at the 4-position of the indazole ring to form an amine, which is then reacted with methanesulfonyl chloride to form the target sulfonamide.

Caption: General synthetic scheme for N-(1H-indazol-4-yl)methanesulfonamide.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative, self-validating procedure derived from methodologies reported for analogous indazole-sulfonamides.[5][6]

Step 1: Reduction of 4-Nitro-1H-indazole to 1H-Indazol-4-amine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-nitro-1H-indazole (1.0 eq) and absolute ethanol (15-20 mL per gram of starting material).

-

Reagent Addition: Add anhydrous tin(II) chloride (SnCl2, 5.0 eq) to the suspension. The use of a mild excess of SnCl2 ensures the complete and efficient reduction of the nitro group.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Work-up and Isolation: Allow the reaction to cool to room temperature. Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or 5% potassium bicarbonate until the pH is between 7 and 8.[5][6] This step quenches the reaction and precipitates tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of ethanol used). The organic phase contains the desired amine product.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude 1H-indazol-4-amine is often used directly in the next step without further purification.

Step 2: Sulfonylation of 1H-Indazol-4-amine

-

Reaction Setup: Dissolve the crude 1H-indazol-4-amine (1.0 eq) in pyridine (10 mL per gram of amine). Pyridine acts as both the solvent and the acid scavenger, which is crucial for neutralizing the HCl byproduct of the sulfonylation reaction.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add methanesulfonyl chloride (1.1-1.2 eq) dropwise while maintaining the temperature below 5°C. This exothermic reaction is controlled at a low temperature to prevent side reactions.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC for the disappearance of the amine.

-

Work-up and Isolation: Pour the reaction mixture into ice water to precipitate the crude product.

-

Purification: Collect the solid by filtration. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield N-(1H-indazol-4-yl)methanesulfonamide as a pure solid.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the molecular weight and formula.[7]

Section 2: The Indazole Scaffold as a Kinase Hinge-Binder

The remarkable success of indazole-containing compounds as kinase inhibitors stems from their ability to form specific, high-affinity interactions with the ATP-binding site of protein kinases. The key to this interaction lies in the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.

The indazole core is perfectly structured to act as a hinge-binder. The hydrogen on the N1 nitrogen of the pyrazole ring acts as a hydrogen bond donor, while the adjacent N2 nitrogen acts as a hydrogen bond acceptor.[1] This pattern allows the indazole to form two critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues, effectively anchoring the inhibitor in the active site and preventing ATP from binding.

Caption: Indazole core forming key hydrogen bonds with the kinase hinge.

Section 3: Biological Activity & Key Derivatives

While N-(1H-indazol-4-yl)methanesulfonamide itself is a valuable building block, its true significance is demonstrated by its incorporation into highly potent and selective kinase inhibitors.

GDC-0941: A Landmark PI3K Inhibitor

The most prominent example is GDC-0941 (Pictilisib) , a potent, orally bioavailable inhibitor of Class I PI3 Kinases.[4] The chemical structure of GDC-0941 is 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. The "2-(1H-indazol-4-yl)" fragment is fundamental to its activity, performing the critical hinge-binding function within the PI3K active site. The methanesulfonamide moiety in our title compound can be seen as a surrogate or simplified version of the larger groups often attached to the indazole core to achieve specificity and desired physicochemical properties.

Targeting Other Kinases

The versatility of the indazole-sulfonamide scaffold has been exploited to target other kinases involved in cancer. For instance, derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been developed as extremely potent inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of cell mitosis.[8]

| Compound/Derivative Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

| GDC-0941 | PI3Kα | 3 nM | [4] |

| PI3Kδ | 3 nM | [4] | |

| PI3Kβ | 33 nM | [4] | |

| PI3Kγ | 75 nM | [4] | |

| K22 (A PLK4 Inhibitor) | PLK4 | 0.1 nM | [8] |

| Axitinib | VEGFR1, 2, 3 | 0.1-0.2 nM | [8] |

Section 4: Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of a new indazole-based inhibitor, a tiered approach from biochemical assays to cell-based assays is essential.

Caption: Workflow for the biological evaluation of a novel kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a general method to determine a compound's IC₅₀ value against a specific kinase.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., N-(1H-indazol-4-yl)methanesulfonamide derivative) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a microplate.

-

Reaction Mixture: In a separate plate, prepare a kinase reaction mixture containing the kinase buffer, the purified recombinant kinase enzyme, and its specific peptide or protein substrate.

-

Initiate Reaction: Add ATP to the reaction mixture to initiate the phosphorylation reaction. The concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive binding conditions.

-

Incubation: Transfer a small volume of the serially diluted compound to the kinase reaction mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of product (phosphorylated substrate) formed. This is commonly done using a luminescence-based assay (e.g., ADP-Glo) that measures the amount of ADP produced.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol: Cellular Proliferation Assay

This protocol measures the effect of the inhibitor on the growth of cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the biochemical assay. Include a vehicle control (DMSO only).

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo or MTT) to each well. This reagent measures the metabolic activity, which is proportional to the number of viable cells.

-

Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

N-(1H-indazol-4-yl)methanesulfonamide is more than just a chemical entity; it is a validated and highly valuable scaffold in the pursuit of targeted therapeutics. Its straightforward synthesis and, more importantly, the inherent ability of its indazole core to act as a potent kinase hinge-binder, have cemented its place in drug discovery. The clinical success of complex molecules like GDC-0941, which are built upon this foundational structure, underscores the power and potential of this pharmacophore. For researchers in oncology and beyond, N-(1H-indazol-4-yl)methanesulfonamide and its derivatives represent a rich and proven starting point for the design of the next generation of selective and effective inhibitors.

References

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. Available at: [Link]

- US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.

-

Chicha, H., Rakib, E. M., Geffken, D., Saadi, M., & El Ammari, L. (2014). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o73. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2024). RSC Medicinal Chemistry. Available at: [Link]

-

Tandon, N., Luxami, V., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1692–1717. Available at: [Link]

-

Chicha, H., Rakib, E. M., Bouissane, L., Saadi, M., & El Ammari, L. (2013). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1702. Available at: [Link]

-

Chicha, H., Rakib, E. M., Bouissane, L., Saadi, M., & El Ammari, L. (2013). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

-

Chicha, H., Rakib, E. M., Geffken, D., Saadi, M., & El Ammari, L. (2014). N-(1-Allyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o71–o72. Available at: [Link]

- CN107033087B - 1H-Indazol-4-amine compounds and their use as IDO inhibitors. Google Patents.

-

Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. Available at: [Link]

-

Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

- US20230013823A1 - Inhibitors of human immunodeficiency virus replication. Google Patents.

-

Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. Available at: [Link]

-

Puri, S. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. SciSpace. Available at: [Link]

- WO2019046467A1 - Therapeutic indazoles. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(1-Allyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Stability Profiling of N-(1H-indazol-4-yl)methanesulfonamide: Mechanistic Insights and Analytical Workflows

Executive Summary